Technical Monograph: 3-Bromo-6-methylquinolin-8-amine
Technical Monograph: 3-Bromo-6-methylquinolin-8-amine
Part 1: Executive Summary & Chemical Identity[1]
3-Bromo-6-methylquinolin-8-amine is a high-value heterocyclic building block characterized by its orthogonal reactivity.[1] It features an electron-rich 8-aminoquinoline core—a privileged scaffold in medicinal chemistry (e.g., Primaquine, Tafenoquine)—coupled with an electron-deficient 3-bromo handle on the pyridine ring.[1]
This dual functionality allows researchers to utilize the amine as a directing group for C-H activation or metal chelation, while simultaneously preserving the C3-bromide for late-stage diversification via palladium-catalyzed cross-coupling. It is extensively utilized in the synthesis of antimalarial agents, kinase inhibitors, and complex organometallic ligands.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 858467-30-8 |
| IUPAC Name | 3-Bromo-6-methylquinolin-8-amine |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| SMILES | CC1=CC2=C(C(N)=C1)N=CC(Br)=C2 |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~4.5 (Quinoline N), ~2.0 (Aniline NH₂) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Part 2: Synthetic Architecture
The synthesis of 3-bromo-6-methylquinolin-8-amine is non-trivial due to the directing effects of the quinoline ring.[1] Direct bromination of 6-methylquinolin-8-amine typically yields the 5- or 7-bromo isomers due to the activating nature of the amine. Therefore, the 3-bromo substituent must be installed prior to the final functionalization or via a de novo ring construction.
Validated Synthetic Pathway: The Nitration-Reduction Route[1]
The most robust laboratory-scale synthesis involves the nitration of the commercially available 3-bromo-6-methylquinoline , followed by chemoselective reduction.[1]
Step 1: Regioselective Nitration[1]
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Precursor: 3-Bromo-6-methylquinoline (CAS 66438-78-6).[2]
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Reagents: Fuming HNO₃, conc. H₂SO₄.
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Mechanism: Electrophilic aromatic substitution. The protonated quinoline ring deactivates the pyridine moiety, forcing substitution onto the benzene ring. The 6-methyl group directs ortho (to C5 and C7). However, steric hindrance at C5 often favors nitration at C8, though isomer separation (C5 vs C8) is required.
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Protocol: Dissolve precursor in H₂SO₄ at 0°C. Add HNO₃ dropwise. Stir at 0–5°C for 2 hours. Pour onto ice. Neutralize with Na₂CO₃. Extract with EtOAc.[3] Purify via column chromatography (Hex/EtOAc) to isolate 3-bromo-6-methyl-8-nitroquinoline .
Step 2: Chemoselective Reduction[1]
-
Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (Bechamp Reduction) or SnCl₂/HCl.
-
Critical Note: Avoid catalytic hydrogenation (H₂/Pd-C) . Standard hydrogenolysis conditions will cleave the C3-Br bond, destroying the scaffold.
-
Protocol: Suspend the nitro intermediate in EtOH/H₂O (3:1). Add NH₄Cl (5 eq) and Fe powder (5 eq). Reflux for 2–4 hours.[4] Filter hot through Celite to remove iron oxides. Concentrate and recrystallize.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway avoiding hydrodebromination.
Part 3: Reactivity & Functionalization Strategy[1]
This scaffold is a "chemical chameleon," offering three distinct vectors for modification. Understanding the reactivity hierarchy is crucial for designing multi-step syntheses.
The C3-Bromine (Electrophilic Vector)
The bromine at position 3 is located on the pyridine ring. Unlike the 2- or 4-positions, the 3-position is not activated for Nucleophilic Aromatic Substitution (SNAr).
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Primary Utility: Palladium-catalyzed cross-coupling.
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Reactions: Suzuki-Miyaura (Aryl/Vinyl boronates), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).
-
Strategic Advice: Perform these couplings after N8-functionalization if the N8-amine might interfere with the catalyst, or protect N8 as a phthalimide or acetamide.
The N8-Amine (Nucleophilic & Directing Vector)[1]
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Primary Utility: Amide coupling, reductive amination, and Bidentate Directing Group .
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Directing Group Chemistry: The 8-aminoquinoline motif is a famous auxiliary in C-H activation (Daugulis chemistry). It directs transition metals (Pd, Co, Ni) to activate C(sp2)-H bonds at the ortho position of an attached benzoic acid or benzylamide.
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Chelation: Forms stable 5-membered chelates with metals, essential for metallodrug design.
The C5-Position (C-H Activation Vector)
The position para to the amine (C5) is electron-rich and sterically accessible.
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Reactions: Electrophilic halogenation (NBS/NCS) or formylation (Vilsmeier-Haack) often occurs here selectively if the amine is free.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity vectors allowing divergent library synthesis.
Part 4: Applications in Drug Discovery[1]
Antimalarial Development
The 8-aminoquinoline core is the pharmacophore of Primaquine and Tafenoquine , the only drugs capable of eliminating hypnozoites (dormant liver stage) of P. vivax.
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Role of 3-Br: Researchers use the 3-bromo handle to attach lipophilic aryl groups, improving half-life and reducing metabolic liability compared to the methoxy groups found in older generation drugs.[1]
Anticancer Agents (Topoisomerase Inhibition)
Substituted quinolines intercalate into DNA. The 3-bromo-6-methylquinolin-8-amine scaffold has been explored for synthesizing derivatives that inhibit Topoisomerase I and II. The 8-amine is often derivatized into a Schiff base or sulfonamide to enhance binding affinity.
Directing Groups in C-H Functionalization
In organic synthesis methodology, this molecule serves as a "removable directing group." The 8-aminoquinoline moiety directs Pd(OAc)₂ to functionalize remote C-H bonds in attached acyl groups.[1] After the desired transformation, the quinoline can be cleaved (though difficult) or retained as part of the pharmacophore.
Part 5: Safety & Handling
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Genotoxicity Warning: Many 8-aminoquinolines show mutagenic potential (Ames positive) due to intercalation or metabolite formation.[1] Handle as a potential mutagen.[1]
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Oxidation Sensitivity: The 8-amino group is prone to oxidation to the quinone-imine upon prolonged air exposure. Store under Argon.
References
-
Ökten, S., et al. (2016).[5] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[1][5] Retrieved from [Link]
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National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[6][7] Retrieved from [Link]
Sources
- 1. 3-Bromo-6-methylisoquinoline|BLD Pharm [bldpharm.com]
- 2. CAS 66438-78-6 | 3-Bromo-6-methylquinoline - Synblock [synblock.com]
- 3. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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